molecular formula C30H28ClFeN4O4 B1228466 Deuteroferriheme CAS No. 21007-21-6

Deuteroferriheme

Cat. No. B1228466
CAS RN: 21007-21-6
M. Wt: 599.9 g/mol
InChI Key: MITFTGOXJCCKJD-UHFFFAOYSA-K
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Description

Deuteroferriheme (dfh) is an iron(III) complex of deuteroporphyrin(IX), functioning as a functional analogue of selected peroxidase enzymes. It has been studied extensively for its role in various chemical reactions and its structural properties.

Synthesis Analysis

Deuteroferriheme is synthesized as an iron(III) complex. The process involves the reaction of dfh with O atom donor oxidizing agents like OCl−, ClO2−, and peroxoacids, leading to the formation of oxidized forms of heme. This synthesis can be observed through spectrophotometric techniques, tracking the recovery of optical density in the heme spectrum (Rodriguez et al., 1990).

Molecular Structure Analysis

The molecular structure of dfh, similar to other iron-porphyrin complexes, involves coordination of iron with nitrogen atoms of the porphyrin ring. This structure is crucial in mimicking the activity of peroxidase enzymes. Detailed structural analyses often require methods like electron diffraction or neutron diffraction.

Chemical Reactions and Properties

Deuteroferriheme catalyzes various chemical reactions, including the chlorination of organic compounds. It's known for its peroxidase-like activities, where it forms deuteroferriheme-peroxide compounds that are analogous to peroxidase compound I (Wilson et al., 1983). These activities are pivotal in understanding the enzymatic mechanisms of peroxidases.

Physical Properties Analysis

Physical properties like bond lengths and angles can be significantly influenced by deuteration. Studies on similar deuterated compounds indicate changes in crystal structures and physical properties due to deuteration (Bartell & Higginbotham, 1965).

Chemical Properties Analysis

The chemical properties of dfh, particularly its reactivity and catalytic abilities, have been a subject of interest. For example, it catalyzes the oxidation and chlorination reactions through mechanisms involving the formation of peroxidatic intermediates and subsequent decomposition (Jones et al., 1982).

Scientific Research Applications

Extinction Coefficients and Redox Processes

Deuteroferriheme (DFH) plays a crucial role in understanding the redox processes of peroxidase enzyme compounds. Woo et al. (1992) determined the molar extinction coefficients of DFH analogues of peroxidase enzyme compounds I and II. This involved calculating extinction coefficients from absorbance data obtained in a stopped-flow spectrophotometric study of the biphasic regeneration of DFH following oxidation (Woo et al., 1992). Similarly, Rodriguez et al. (1990) studied the mechanism of decomposition of DFH analogs of peroxidase enzyme intermediates. Their research provided insights into the spontaneous regeneration of DFH from an oxidized form arising through reactions with various oxidizing agents (Rodriguez et al., 1990).

Hydroperoxidase Activities

Jones et al. (1977) explored the hydroperoxidase activities of ferrihemes. By reacting DFH with peroxo acids, they formed deuteroferriheme-peroxide compounds (DPC) which closely resembled the species formed by DFH's reaction with H2O2. These studies suggested the possible involvement of DPC in the catalase action of ferrihemes (Jones et al., 1977).

Hemoprotein Enzymes Modeling

The iron(III) complex of DFH is a functional analogue of selected peroxidase enzymes. Wilson et al. (1983) demonstrated the catalytic ability of DFH in the chlorination of monochlorodimedone by sodium chlorite, offering insights into the active chlorinating agents and the complex dependence on heme (Wilson et al., 1983).

Industrial and Scientific Applications of Deuterium

Beyond DFH, deuterium has a pivotal role in various industries and scientific research. Kim et al. (2017) reported a hydrogen isotope separation system using metal-organic frameworks (MOFs), demonstrating deuterium's importance in isotope tracing and energy sources for fusion reactions (Kim et al., 2017).

Deuteroferriheme in Kinetics and Catalysis

Peroxidase-like activities of iron(III)-porphyrins were studied by Jones et al. (1982) through the kinetics of the reduction of a DFH derivative by phenols. This research aids in understanding the catalytic activities and the influence of phenol substituents on the rate constants for reductions (Jones et al., 1982).

properties

IUPAC Name

3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O4.ClH.Fe/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);1H;/q;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITFTGOXJCCKJD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClFeN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deuteroferriheme

CAS RN

21007-21-6
Record name Deuterohemin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021007216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
P Jones, D Mantle, I Wilson - Journal of Inorganic Biochemistry, 1982 - Elsevier
The kinetics of reduction of a peroxidatically active intermediate (formed by reaction of deuteroferriheme with hydrogen peroxide) by phenol and a series of substituted phenols have …
Number of citations: 28 www.sciencedirect.com
HC Kelly, DM Davies, MJ King, P Jones - Biochemistry, 1977 - ACS Publications
Henry C. Kelly,* D. Martin Davies, Melinda J. King, and Peter Jones* 1 abstract: The pH dependence of formation of a peroxidatic intermediate from the reaction of deuteroferriheme with …
Number of citations: 43 pubs.acs.org
P Jones, K Prudhoe, T Robson, HC Kelly - Biochemistry, 1974 - ACS Publications
The pre-steady-state kinetics of the formation of the peroxidatic intermediate, obtained from the reaction of deuteroferriheme [chloro (dihydrogen 3, 7, 12, 17-tetra-methyl-2-18-…
Number of citations: 29 pubs.acs.org
RE Rodriguez, FS Woo, DA Huckaby… - Inorganic …, 1990 - ACS Publications
The iron (III) complex of deuteroporphyrin (IX), deuteroferriheme (dfh), which is a functional analogue of selected peroxidase enzymes, is regenerated spontaneously from an oxidized …
Number of citations: 13 pubs.acs.org
RE Rodriguez, HC Kelly - Inorganic Chemistry, 1989 - ACS Publications
The iron (III) complex of deuteroporphyrin IX, deuteroferriheme (dfh), undergoes oxidation by hypochlorite ion to produce a reactive “intermediate state” that is functionally analogous to …
Number of citations: 13 pubs.acs.org
L Wilson, KR Bretscher, CK Chea, HC Kelly - Journal of inorganic …, 1983 - Elsevier
The iron(III) complex of deuteroporphyrin(IX), deuteroferriheme, catalyzes the chlorination, by sodium chlorite, of the active methylene compound monochlorodimedone (MCD) to …
Number of citations: 13 www.sciencedirect.com
JE Frew, P Jones - Journal of inorganic biochemistry, 1983 - Elsevier
The kinetics of the reduction by aniline and a series of substituted anilines of a peroxidatically active intermediate, formed by oxidation of deuteroferriheme with hydrogen peroxide, have …
Number of citations: 8 www.sciencedirect.com
HC Kelly, SC Yasui - Inorganic Chemistry, 1984 - ACS Publications
Conclusion Comparisons of structural, magnetic, and vibrational spectroscopic properties of a number of µ--bridged binuclear iron complexes are given in Table V. As has been …
Number of citations: 10 pubs.acs.org
FS Woo, RE Rodriguez, DA Huckaby, P Jones… - Inorganic …, 1992 - ACS Publications
Absorbance data obtained in the stopped-flow spectrophotometric study of the “in situ” biphasic regeneration of deuteroferriheme (dfh) following its oxidation by NaOCl are utilized to …
Number of citations: 2 pubs.acs.org
V Imper, HE Van Wart - Croatica chemica acta, 1996 - hrcak.srce.hr
Deuteroferriheme (DFH) reacts with m-chloroperoxybenzoic acid (m-CPBA) to produce areaction intermediate whose optical spectrum resembles that of horseradish peroxidase (HRP) …
Number of citations: 1 hrcak.srce.hr

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